molecular formula C8H9BClFO3 B14015108 (5-Chloro-2-ethoxy-3-fluorophenyl)boronic acid

(5-Chloro-2-ethoxy-3-fluorophenyl)boronic acid

Cat. No.: B14015108
M. Wt: 218.42 g/mol
InChI Key: FIRPEKDRDRANDI-UHFFFAOYSA-N
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Description

(5-Chloro-2-ethoxy-3-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring makes it a versatile reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-ethoxy-3-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-ethoxy-3-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Uniqueness: The presence of chloro, ethoxy, and fluoro substituents in (5-Chloro-2-ethoxy-3-fluorophenyl)boronic acid provides unique electronic and steric properties that enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H9BClFO3

Molecular Weight

218.42 g/mol

IUPAC Name

(5-chloro-2-ethoxy-3-fluorophenyl)boronic acid

InChI

InChI=1S/C8H9BClFO3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4,12-13H,2H2,1H3

InChI Key

FIRPEKDRDRANDI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC)F)Cl)(O)O

Origin of Product

United States

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